Macimorelin
Overview
Description
Macimorelin is a synthetic growth hormone secretagogue receptor agonist. It is primarily used in the diagnosis of adult growth hormone deficiency. This compound mimics the action of ghrelin, a hormone that stimulates the release of growth hormone from the pituitary gland .
Preparation Methods
Macimorelin is synthesized through a series of chemical reactions involving the formation of peptide bonds. The synthetic route typically involves the following steps:
Formation of Intermediate Peptides: The initial step involves the synthesis of intermediate peptides through solid-phase peptide synthesis.
Coupling Reactions: These intermediate peptides are then coupled using reagents such as carbodiimides to form the final this compound structure.
Purification: The final product is purified using techniques like high-performance liquid chromatography to ensure the desired purity and quality.
Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Macimorelin undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole rings present in its structure.
Reduction: Reduction reactions can occur at the carbonyl groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Macimorelin has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and receptor-ligand interactions.
Biology: this compound is used to investigate the physiological role of ghrelin and its receptor in growth hormone regulation.
Medicine: The primary application of this compound is in the diagnosis of adult growth hormone deficiency.
Mechanism of Action
Macimorelin exerts its effects by mimicking the action of ghrelin. It binds to growth hormone secretagogue receptors present in the pituitary gland and hypothalamus. This binding stimulates the release of growth hormone into the bloodstream. The molecular targets involved include the growth hormone secretagogue receptor and downstream signaling pathways that regulate growth hormone secretion .
Comparison with Similar Compounds
Macimorelin is unique compared to other growth hormone secretagogues due to its oral bioavailability and stability. Similar compounds include:
Ghrelin: The natural ligand for the growth hormone secretagogue receptor.
Hexarelin: A synthetic peptide that also stimulates growth hormone release but requires parenteral administration.
Ipamorelin: Another synthetic peptide with similar effects but different receptor binding properties.
This compound’s uniqueness lies in its oral administration route, making it more convenient for diagnostic use compared to other compounds that require injections .
Properties
IUPAC Name |
2-amino-N-[(2R)-1-[[(1R)-1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-26(2,27)25(35)31-22(11-16-13-28-20-9-5-3-7-18(16)20)24(34)32-23(30-15-33)12-17-14-29-21-10-6-4-8-19(17)21/h3-10,13-15,22-23,28-29H,11-12,27H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVDJAPJQWZRFR-DHIUTWEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)NC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045766 | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ghrelin is an endogenous ligand for the GH secretagogue receptor that is also called the ghrelin receptor (GHS-R1a). Upon activation of the receptor, ghrelin serves to increase growth hormone (GH) secretion. Macimorelin mimics the actions of ghrelin by stimulating GH release. As a synthetic agonist, it activates growth hormone secretagogue receptors present in the pituitary and hypothalamus. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
381231-18-1 | |
Record name | 2-Methylalanyl-N-[(1R)-1-(formylamino)-2-(1H-indol-3-yl)ethyl]-D-tryptophanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381231-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Macimorelin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381231181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Macimorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Macimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MACIMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8680B21W73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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